molecular formula C9H10BrNO3 B1523886 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide CAS No. 53527-08-5

2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide

Cat. No.: B1523886
CAS No.: 53527-08-5
M. Wt: 260.08 g/mol
InChI Key: PGXVVTFZYONHHO-UHFFFAOYSA-N
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Description

2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide is an organic compound with the molecular formula C9H10BrNO3 It is a derivative of acetamide, featuring a bromine atom, a hydroxy group, and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide typically involves the bromination of N-(4-hydroxy-3-methoxyphenyl)acetamide. One common method is to react N-(4-hydroxy-3-methoxyphenyl)acetamide with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds via electrophilic substitution, where the bromine atom replaces a hydrogen atom on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 2-bromo-N-(4-oxo-3-methoxyphenyl)acetamide.

    Reduction: Formation of N-(4-hydroxy-3-methoxyphenyl)acetamide.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The bromine atom can also play a role in the compound’s reactivity and interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    N-(4-hydroxy-3-methoxyphenyl)acetamide: Lacks the bromine atom, which may result in different reactivity and biological activity.

    2-chloro-N-(4-hydroxy-3-methoxyphenyl)acetamide: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical and biological properties.

    2-bromo-N-(4-hydroxyphenyl)acetamide: Lacks the methoxy group, which can affect its solubility and interaction with biological targets.

Uniqueness

2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide is unique due to the presence of both bromine and methoxy groups, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-14-8-4-6(2-3-7(8)12)11-9(13)5-10/h2-4,12H,5H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXVVTFZYONHHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101248282
Record name 2-Bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101248282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53527-08-5
Record name 2-Bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53527-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101248282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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